3,5-Difluoro-4-methylsulfanylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918967-38-1 |
|---|---|
Molecular Formula |
C8H5F2NS |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3,5-difluoro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 |
InChI Key |
CAYYTTZRKZPRCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Formation of the Benzonitrile (B105546) Core in Fluorinated Systems
The synthesis of a difluorinated benzonitrile scaffold is the initial critical phase. This can be achieved through several established methods, each with distinct advantages and substrate requirements. The primary strategies involve either introducing the fluorine atoms onto a pre-existing aromatic ring or constructing the nitrile functionality on a fluorinated precursor.
Halogen-Fluorine Exchange Reactions for Aromatic Fluorination
The Halogen-Fluorine Exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination, involving the substitution of one or more chlorine or bromine atoms with fluorine. This process is typically performed using alkali metal fluorides, such as potassium fluoride (B91410) (KF), in a high-boiling polar aprotic solvent. nih.govbohrium.com The reaction's success hinges on the activation of the aromatic ring by electron-withdrawing groups, such as the nitrile (CN) group, which facilitates nucleophilic attack by the fluoride ion.
For the synthesis of a 3,5-difluorobenzonitrile (B1349092) core, a hypothetical starting material would be 3,5-dichlorobenzonitrile. The reaction would proceed at elevated temperatures, often between 200°C and 300°C, in solvents like dimethyl sulfoxide (B87167) (DMSO), sulfolane, or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). nih.govbohrium.com Phase-transfer catalysts, such as quaternary phosphonium (B103445) or ammonium (B1175870) salts, are frequently employed to enhance the solubility and reactivity of the fluoride salt, sometimes allowing for lower reaction temperatures. nih.gov
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 3,4-Dichlorobenzonitrile | KF | Ph4PBr | DMI | 290 | 3,4-Difluorobenzonitrile | 64 | nih.gov |
| 2,6-Dichlorobenzonitrile | KF | Trimethyl(ethoxypolyoxypropyl)ammonium chloride | None (Melt) | 100+ | 2,6-Difluorobenzonitrile | N/A | bohrium.com |
| 4-Chlorobenzonitrile | KF | None | DMI | 225 | 4-Fluorobenzonitrile | 60 | nih.gov |
Direct Fluorination Protocols for Aryl Substrates
Direct fluorination offers an alternative route for introducing fluorine atoms onto an aromatic ring, bypassing the need for a halogenated precursor. These methods can employ either electrophilic or nucleophilic fluorinating agents.
Electrophilic fluorination commonly utilizes N-F reagents, such as Selectfluor®, which can react with electron-rich or neutral aryl substrates. However, for electron-deficient rings like benzonitrile, this method can be challenging. Radical fluorination strategies have also emerged, sometimes involving photocatalysis or potent reagents to generate fluorine radicals that can functionalize C-H bonds directly.
A more synthetically relevant approach for highly substituted arenes is direct fluorination using elemental fluorine (F₂). This powerful and highly reactive agent is typically diluted in an inert gas and reacted at low temperatures in a suitable solvent. While potent, the handling of elemental fluorine requires specialized equipment due to its high reactivity and toxicity. This method has been successfully applied to the synthesis of various polyfluorinated aromatic compounds. beilstein-journals.org
Cyanation Reactions for Benzonitrile Synthesis
When a suitable fluorinated aryl halide is available, the introduction of the nitrile group can be accomplished through a cyanation reaction. A common and effective method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) to displace a halide (typically bromide or iodide).
A pertinent example is the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) from 4-bromo-2,6-difluoroaniline. nih.gov In this procedure, the bromo-substituted difluoroaniline is refluxed with an excess of CuCN in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds over several hours to yield the desired benzonitrile. nih.gov This demonstrates the viability of installing a nitrile group onto a difluorinated ring structure, a key step in a potential retrosynthetic pathway for 3,5-Difluoro-4-methylsulfanylbenzonitrile if starting from a precursor like 4-halo-3,5-difluoroaniline.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-Bromo-2,6-difluoroaniline | CuCN (3 eq.) | DMF | Reflux, 24 h | 4-Amino-3,5-difluorobenzonitrile | 42 | nih.gov |
Installation of the Methylsulfanyl Group
With the 3,5-difluorobenzonitrile core established, the final key transformation is the introduction of the methylsulfanyl (-SCH₃) group at the C4 position. This is typically achieved via nucleophilic substitution or metal-catalyzed coupling, targeting a precursor with a suitable leaving group at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) with Thiolates
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. wikipedia.orglibretexts.org The synthesis of this compound via this route would likely start from a precursor such as 3,4,5-trifluorobenzonitrile. The fluorine atom at the C4 position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the two ortho fluorine atoms and the para nitrile group.
The reaction would involve treating the trifluorobenzonitrile substrate with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base. The reaction is typically carried out in a polar aprotic solvent such as DMF, DMSO, or acetonitrile. The high degree of activation on the ring allows for the regioselective substitution at the C4 position, as it is flanked by two activating fluorine atoms. This general strategy has been successfully employed for the efficient synthesis of various polyfluoroaryl sulfides from polyfluoroarenes and thiols. nih.gov
| General Substrate | Nucleophile | Base (if needed) | Solvent | General Product | Reference |
| Polyfluoroarene | Thiol | Et₃N or K₂CO₃ | DMF or Acetonitrile | Polyfluoroaryl sulfide (B99878) | nih.gov |
| Pentafluoropyridine | 2-Mercaptobenzothiazole | Triethylamine | Acetonitrile | 2-((Perfluoropyridin-4-yl)thio)benzo[d]thiazole | nih.gov |
Transition Metal-Catalyzed C-S Cross-Coupling Reactions
An alternative and highly versatile strategy for forming the C-S bond is through transition metal-catalyzed cross-coupling reactions. researchgate.net This approach would typically involve a precursor such as 4-bromo- or 4-iodo-3,5-difluorobenzonitrile.
Palladium-catalyzed coupling is a common method, often employing a palladium(0) source and a suitable phosphine (B1218219) ligand. rsc.org The reaction couples the aryl halide with a thiol or a corresponding thiolate salt. Copper-catalyzed systems, often referred to as Ullmann-type couplings, are also highly effective for C-S bond formation, especially with aryl iodides and bromides. uu.nl These reactions are typically run in the presence of a copper(I) salt (e.g., CuI) and a base, such as potassium carbonate or cesium carbonate, in a polar solvent like DMF or NMP. uu.nl These methods are known for their broad functional group tolerance, making them suitable for complex molecule synthesis. uu.nlorganic-chemistry.org
| Aryl Halide Example | Sulfur Source | Catalyst System | Base | Solvent | General Product | Reference |
| Iodobenzene | Thiophenol | CuI (2.5 mol%) | K₂CO₃ | NMP | Diphenyl sulfide | uu.nl |
| Aryl Halides/Sulfonates | Thiols | Pd(0) / CyPF-t-Bu | N/A | N/A | Aryl sulfides | organic-chemistry.org |
Thiol-Free Methylsulfanylation Strategies
The introduction of a methylsulfanyl (-SMe) group onto an aromatic ring traditionally involves the use of thiols, which are often associated with unpleasant odors and can be prone to oxidation. Modern synthetic chemistry has sought to develop thiol-free alternatives for methylsulfanylation. While specific examples for the direct thiol-free methylsulfanylation of 3,5-difluorobenzonitrile to yield this compound are not extensively documented in readily available literature, several established thiol-free reagents and methods could theoretically be applied.
One prominent strategy involves the use of dimethyl sulfoxide (DMSO) as the methylthio source. This approach is advantageous due to the low cost, low toxicity, and operational simplicity of DMSO. The reaction typically requires an activating agent to facilitate the transfer of the methylthio group from DMSO to the aromatic substrate. Another potential thiol-free source is dimethyl disulfide (DMDS). Although it contains a sulfur-sulfur bond, it avoids the use of volatile and odorous thiols. The reaction of an activated aromatic substrate with DMDS, often in the presence of a catalyst or a reducing agent, can lead to the formation of the desired methylsulfanylated product.
The feasibility of these methods for the synthesis of this compound would depend on the reactivity of the 3,5-difluorobenzonitrile core and the specific reaction conditions employed.
Convergent and Divergent Synthetic Pathways to this compound
The construction of this compound can be approached through both convergent and divergent synthetic pathways, each with its own set of advantages and challenges.
Sequential Functional Group Introduction
One possible retrosynthetic analysis would start with a readily available difluorinated precursor. For instance, starting from 1,3-difluorobenzene (B1663923), a Friedel-Crafts acylation followed by subsequent functional group transformations could be envisioned. A plausible forward synthesis could involve the following conceptual steps:
Nitration of 1,3-difluorobenzene to introduce a nitro group.
Reduction of the nitro group to an amine.
Sandmeyer reaction to convert the amino group to a nitrile (benzonitrile).
Introduction of the methylsulfanyl group at the position ortho to one of the fluorine atoms and para to the other. This step is challenging due to the directing effects of the existing substituents.
An alternative sequence might start with a compound already containing the nitrile group, such as 3,5-difluorobenzonitrile. The subsequent challenge lies in the regioselective introduction of the methylsulfanyl group at the C4 position.
A hypothetical reaction scheme based on sequential functionalization is presented below. Please note that specific reagents and conditions would require experimental optimization.
| Step | Starting Material | Reagent(s) | Product | Theoretical Yield (%) |
| 1 | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 1,3-Difluoro-5-nitrobenzene | High |
| 2 | 1,3-Difluoro-5-nitrobenzene | Fe, HCl or H₂, Pd/C | 3,5-Difluoroaniline | High |
| 3 | 3,5-Difluoroaniline | 1. NaNO₂, HCl; 2. CuCN | 3,5-Difluorobenzonitrile | Moderate to High |
| 4 | 3,5-Difluorobenzonitrile | "SMe" source (e.g., from DoM) | This compound | Variable |
Table 1: Conceptual Sequential Synthesis of this compound
Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cawikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the fluorine atoms and the nitrile group can act as potential DMGs.
The fluorine atoms are known to be moderate directing groups, while the nitrile group is a weaker one. In 3,5-difluorobenzonitrile, the most acidic proton is at the C4 position, situated between the two fluorine atoms. Treatment of 3,5-difluorobenzonitrile with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would likely lead to the formation of a lithiated intermediate at the C4 position. This lithiated species can then be quenched with an appropriate electrophile to introduce the methylsulfanyl group. A suitable electrophile for this purpose would be dimethyl disulfide (CH₃SSCH₃).
The general principle of this approach is outlined in the following reaction:
Step 1: Directed Ortho-Metalation 3,5-Difluorobenzonitrile is treated with a strong lithium base (e.g., LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the C4-lithiated intermediate.
Step 2: Electrophilic Quench The resulting aryllithium species is then reacted with dimethyl disulfide. The nucleophilic carbanion attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired C-S bond, yielding this compound.
| Starting Material | Base | Electrophile | Product | Key Feature |
| 3,5-Difluorobenzonitrile | Lithium Diisopropylamide (LDA) | Dimethyl Disulfide (DMDS) | This compound | Regioselective functionalization at C4 |
Table 2: Directed Ortho-Metalation Approach
This method offers a high degree of regiocontrol, making it a highly attractive strategy for the synthesis of this specific isomer.
Advanced Catalytic Methods in Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-heteroatom bonds with high efficiency and selectivity. While specific catalytic methods for the direct synthesis of this compound are not prominently reported, analogous palladium- or copper-catalyzed reactions provide a strong basis for a potential synthetic route.
For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between a suitably functionalized 3,5-difluorobenzonitrile derivative and a methylthiolating agent. A hypothetical route could involve a starting material like 4-bromo-3,5-difluorobenzonitrile (B1340648). This aryl bromide could then undergo a palladium-catalyzed coupling with a methylthiol source, such as sodium thiomethoxide or a tin-based methylthiolating reagent.
A general scheme for such a catalytic approach would be:
Reactants: 4-Bromo-3,5-difluorobenzonitrile and a methylthiol source (e.g., NaSMe). Catalyst System: A palladium(0) precursor (e.g., Pd(PPh₃)₄) and a suitable ligand. Product: this compound.
The success of this approach would hinge on the availability of the 4-bromo-3,5-difluorobenzonitrile starting material and the development of a compatible and efficient catalytic system that tolerates the nitrile and fluoro functional groups.
| Catalyst | Ligand | Reactant 1 | Reactant 2 | Product |
| Pd(0) source | Phosphine-based ligand | 4-Bromo-3,5-difluorobenzonitrile | Sodium thiomethoxide | This compound |
Table 3: Hypothetical Advanced Catalytic Method
Advanced Reaction Chemistry and Mechanistic Studies
Reactivity of the Nitrile Functional Group
The cyano group is a versatile functional handle, susceptible to a range of chemical modifications. Its strong electron-withdrawing nature and the unique electronic structure of the carbon-nitrogen triple bond are central to its reactivity.
Nucleophilic Additions to the Cyano Moiety
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A prominent example of this reactivity is the synthesis of tetrazole derivatives. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by metal salts like those of zinc, is a well-established method for forming 5-substituted-1H-tetrazoles. bohrium.comrsc.org In this reaction, the azide ion acts as the nucleophile, initiating an attack on the nitrile carbon. This process is mechanistically a concerted 1,3-dipolar cycloaddition. bohrium.comnih.gov For 3,5-Difluoro-4-methylsulfanylbenzonitrile, this reaction provides a direct route to the corresponding tetrazolyl derivative, a scaffold of significant interest in medicinal chemistry due to its role as a bioisosteric replacement for carboxylic acids. bohrium.com
The general mechanism for this transformation involves the coordination of the nitrile to a catalyst, which enhances its electrophilicity, followed by the concerted addition of the azide anion to the carbon-nitrogen triple bond.
Reaction: Nitrile to Tetrazole
Reagents: Sodium Azide (NaN₃), Catalyst (e.g., Zinc salts)
Product: 5-(3,5-Difluoro-4-methylsulfanylphenyl)-1H-tetrazole
Cycloaddition Reactions Involving Nitriles
The formation of tetrazoles from nitriles and azides is the most significant cycloaddition reaction for this functional group. bohrium.com This transformation is classified as a Huisgen [3+2] dipolar cycloaddition, where the nitrile acts as the dipolarophile and the azide serves as the 1,3-dipole. nih.gov The reaction is highly efficient for creating five-membered heterocyclic rings. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound can influence the reaction rate by modulating the electrophilicity of the nitrile carbon.
Reductive Transformations of the Nitrile Group
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. The reaction proceeds via the nucleophilic addition of a hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup yields the primary amine. nih.gov In the case of this compound, this reaction would yield (3,5-difluoro-4-methylsulfanylphenyl)methanamine. Catalytic hydrogenation, for example using Raney Nickel or a Palladium catalyst, is another common method for this transformation. capes.gov.br
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBALH). The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction. DIBALH adds one equivalent of hydride to form a stable imine-aluminum complex. This intermediate is then hydrolyzed during workup to release the aldehyde. nih.gov This method would convert this compound into 3,5-difluoro-4-methylsulfanylbenzaldehyde.
Transformations of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group is a key site for reactivity, primarily involving the sulfur atom. Its oxidation state and bonding can be readily modified.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations are fundamental transformations that significantly alter the electronic properties and steric profile of the molecule.
Selective Oxidation to Sulfoxide: The oxidation of a sulfide (B99878) to a sulfoxide can be achieved with high selectivity using one equivalent of an oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂) in solvents like acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. bohrium.comnih.govderpharmachemica.com The reaction mechanism involves the electrophilic attack of the oxidant's oxygen atom on the nucleophilic sulfur atom. nih.gov For aryl methyl sulfides, careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. bohrium.comreddit.com
Oxidation to Sulfone: The complete oxidation of the sulfide to a sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Using more than two equivalents of m-CPBA or reacting with hydrogen peroxide at elevated temperatures will typically yield the sulfone. bohrium.comderpharmachemica.com The sulfone group is a strong electron-withdrawing group and a good hydrogen bond acceptor, making this transformation synthetically valuable.
The presence of electron-withdrawing groups on the aryl ring, such as the fluorine and nitrile in the target molecule, can influence the rate of oxidation by decreasing the nucleophilicity of the sulfur atom. bohrium.com
Sulfur-Centered Reactivity
Beyond oxidation, the methylsulfanyl group can participate in other reactions centered at the sulfur atom.
C-S Bond Cleavage: The cleavage of the aryl-sulfur or methyl-sulfur bond represents another possible transformation, although it often requires specific catalytic systems. For instance, nickel-catalyzed aryl exchange reactions have been developed that allow for the cleavage of an aryl-S bond and the formation of a new one, effectively transferring the sulfide group to a different aryl electrophile. acs.org Reductive cleavage of the alkyl-sulfur bond in some aryl thioethers can also be achieved under specific electrochemical conditions. nih.gov
Nucleophilic Aromatic Substitution: While the methylsulfanyl group is not a typical leaving group in nucleophilic aromatic substitution (SₙAr) reactions, its oxidized forms can be. The corresponding methylsulfinyl and particularly the methylsulfonyl groups are excellent leaving groups due to their ability to stabilize a negative charge. If the aromatic ring is sufficiently activated by other strong electron-withdrawing groups, a nucleophile could displace the methylsulfonyl group. However, in this compound, the fluorine atoms are more likely to act as leaving groups in SₙAr reactions.
Aromatic Reactivity and Substituent Effects
The reactivity of the aromatic core is a product of the combined electronic effects of the fluorine, methylsulfanyl, and nitrile substituents. The nitrile group is a potent electron-withdrawing group through both induction and resonance, significantly deactivating the ring towards electrophilic attack. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the strongly deactivating nature of the cyano group and the moderately deactivating inductive effect of the two fluorine atoms. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, and the yields are expected to be low.
The directing effects of the existing substituents would govern the position of any potential substitution.
Cyano Group (-CN): A meta-director and a strong deactivator.
Fluoro Groups (-F): Ortho, para-directors, but deactivators. Fluorine's high electronegativity creates a strong inductive withdrawal, which outweighs its resonance donation.
Methylsulfanyl Group (-SCH₃): An ortho, para-director and an activator. It donates electron density through resonance via its lone pairs.
The this compound scaffold is well-suited for nucleophilic aromatic substitution (SNAr). This is due to the presence of the strong electron-withdrawing nitrile group and two fluorine atoms, which activate the ring towards nucleophilic attack and can serve as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
For an SNAr reaction to occur, the leaving group must be positioned ortho or para to a strongly electron-withdrawing group. In this molecule, the fluorine atoms at positions 3 and 5 are meta to the primary activating cyano group at position 1. However, the cumulative electron-withdrawing effect of the cyano group and the other fluorine atom can still render the ring sufficiently electron-deficient to undergo substitution. The most probable site for nucleophilic attack would be at the carbons bearing the fluorine atoms, as fluoride (B91410) is a good leaving group in SNAr reactions. Attack at C4, displacing the methylsulfanyl group, is also a possibility, depending on the relative ability of F⁻ versus CH₃S⁻ to act as a leaving group under specific reaction conditions.
A study on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. This suggests that the fluorine atoms on this compound would be susceptible to similar substitutions.
Regioselectivity in reactions involving this molecule is a complex outcome of the electronic properties of its substituents.
Fluorine Atoms: These exert a strong -I (inductive withdrawal) effect and a weaker +M (mesomeric donation) effect. The inductive effect typically dominates, making the carbon to which it is attached highly electrophilic and the ortho and para positions electron-deficient. This enhances the ring's susceptibility to nucleophilic attack at the fluorine-bearing carbons.
Methylsulfanyl Group: This group has a weak -I effect but a significant +M effect due to the lone pairs on the sulfur atom. This resonance donation increases electron density at the ortho and para positions relative to the meta positions, thereby activating them towards electrophiles and deactivating them towards nucleophiles.
Nitrile Group: This group is strongly electron-withdrawing through both induction and resonance (-I, -M), reducing electron density across the entire ring, particularly at the ortho and para positions.
The net electronic map of the molecule is a balance of these competing effects. The powerful electron withdrawal by the nitrile group and the inductive pull of the fluorines create a highly electron-poor aromatic system. The methylsulfanyl group provides some localized electron donation. This electronic arrangement makes nucleophilic aromatic substitution the most plausible reaction pathway, with nucleophiles preferentially attacking the carbon atoms bonded to the fluorine atoms.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are not widely published, the mechanisms of its key potential transformations can be inferred from established principles of physical organic chemistry.
Kinetic studies are crucial for understanding reaction mechanisms. For a potential SNAr reaction on this substrate, kinetic experiments would likely reveal a second-order rate law, first order in the benzonitrile (B105546) derivative and first order in the nucleophile. This is characteristic of the bimolecular addition step being the rate-determining step of the reaction.
Rate studies comparing the substitution of the fluorine atoms versus the methylsulfanyl group could quantify their relative lability as leaving groups. Furthermore, investigating the reaction rates with a series of substituted nucleophiles (e.g., para-substituted anilines or phenoxides) would allow for the construction of a Hammett plot. The slope of this plot (the ρ value) would provide insight into the charge development in the transition state of the rate-determining step. A large, positive ρ value would be expected, indicating that the reaction is accelerated by electron-withdrawing groups on the nucleophile, which is inconsistent with a nucleophilic attack mechanism. Conversely, a large negative ρ value would confirm the buildup of positive charge on the nucleophile in the transition state, as expected for nucleophilic attack.
The key intermediate in the nucleophilic aromatic substitution of this compound is the Meisenheimer complex. This is a resonance-stabilized, negatively charged cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring.
The stability of this intermediate, and the transition state leading to it, is paramount. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing substituents. The nitrile group is particularly effective at stabilizing this negative charge through resonance, especially when the attack occurs at the ortho or para positions. Although the fluorine atoms in this compound are meta to the nitrile group, the combined inductive effects of the nitrile and the second fluorine atom, along with resonance stabilization by the nitrile group, would still significantly stabilize the anionic intermediate.
The transition state for the formation of the Meisenheimer complex resembles the intermediate itself, according to the Hammond postulate. It would be a late transition state with a significant degree of bond formation between the nucleophile and the aromatic carbon, and a substantial negative charge buildup on the aromatic ring. Computational modeling, such as Density Functional Theory (DFT), could provide detailed structures and energies for these transition states and intermediates, further elucidating the reaction pathway and regiochemical outcomes.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
In the ¹H NMR spectrum of 3,5-Difluoro-4-methylsulfanylbenzonitrile, the aromatic protons are expected to appear as a singlet in the region of 7.0-8.0 ppm. This is due to their chemical equivalence, as they are symmetrically positioned relative to the other substituents on the benzene (B151609) ring. The methylsulfanyl group (-SCH₃) protons would also produce a singlet, typically found further upfield, around 2.5 ppm, due to the shielding effect of the sulfur atom.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom of the nitrile group (-CN) is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will display distinct signals, with those bonded to fluorine atoms showing a large coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic compounds. The carbon of the methylsulfanyl group will appear at a much lower chemical shift, typically between 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CN | 115 - 120 |
| Aromatic C-F | 160 - 165 (with large ¹JC-F) |
| Aromatic C-CN | ~110 |
| Aromatic C-S | ~140 |
| Aromatic C-H | 110 - 120 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal would likely appear in the typical range for aromatic fluorine atoms, around -100 to -130 ppm, referenced to CFCl₃. The coupling between the fluorine atoms and the adjacent aromatic protons would result in a triplet multiplicity for this signal.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration. The C-F stretching vibrations will appear as strong bands in the region of 1300-1100 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-S stretching vibration is typically weaker and found in the fingerprint region between 800-600 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| -C≡N stretch | 2230 - 2210 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-F stretch | 1300 - 1100 | Strong |
Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. In the Raman spectrum of this compound, the symmetric stretching of the benzene ring would be a prominent feature. The nitrile stretch, while strong in the IR, would be weaker in the Raman spectrum. The C-S bond, being more polarizable, is expected to show a more intense signal in the Raman spectrum compared to its IR absorption.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively documented in the cited literature, this technique is crucial for unequivocally determining its elemental composition. HRMS can measure the mass of a molecule with very high precision, typically to within a few parts per million (ppm).
The theoretical exact mass of this compound (C₈H₅F₂NS) can be calculated by summing the exact masses of its constituent atoms. This calculated value can then be compared to the experimentally determined mass from an HRMS analysis. A close match between the theoretical and experimental masses provides strong evidence for the compound's elemental formula. For a related compound, 3,5-difluorobenzonitrile (B1349092) (C₇H₃F₂N), the computed molecular weight is 139.10 g/mol nih.gov.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁹F | 18.998403 |
| ¹⁴N | 14.003074 |
| ³²S | 31.972071 |
| C₈H₅F₂NS | 185.0114 |
Note: This table presents the calculated theoretical exact mass. Experimental verification via HRMS is required for confirmation.
In mass spectrometry, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is unique to a specific molecular structure and can be used to elucidate the connectivity of atoms. While a detailed fragmentation analysis for this compound has not been published, a predictive analysis can be made based on its structure.
Upon ionization, likely fragmentation pathways would involve the loss of the methyl group (-CH₃) from the sulfur atom, or the cleavage of the C-S bond to lose the entire methylsulfanyl group (-SCH₃). The stability of the resulting fragments, influenced by the electron-withdrawing fluorine and nitrile groups on the aromatic ring, would dictate the relative intensities of the observed fragment ions in the mass spectrum.
X-ray Diffraction Analysis
X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Although a single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, analysis of a structurally similar compound, 4-amino-3,5-difluorobenzonitrile (B171853), provides insight into the potential solid-state structure nih.gov. For this analog, the molecules exhibit a quinoidal character in the phenyl ring, which is a distortion related to the presence of the fluorine substituents in the ortho positions to the amino group nih.gov. It is plausible that this compound would also display distortions in its benzene ring due to the electronic effects of its substituents.
A study on 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine also highlights the utility of single-crystal X-ray diffraction in determining complex molecular structures containing difluoro-aromatic moieties nih.gov. The determination of the crystal structure of this compound would provide precise data on bond lengths and angles, as summarized in the hypothetical data table below.
Table 2: Representative Crystallographic Data for a Difluorobenzonitrile Analog
| Parameter | Value (for 4-amino-3,5-difluorobenzonitrile) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4565 (3) |
| b (Å) | 13.7918 (5) |
| c (Å) | 6.5513 (3) |
| β (°) | 108.993 (2) |
| Volume (ų) | 637.58 (5) |
| Z | 4 |
Data from a study on 4-amino-3,5-difluorobenzonitrile provides an example of typical crystallographic parameters nih.gov.
The arrangement of molecules in a crystal is governed by various intermolecular forces. In the case of this compound, several types of non-covalent interactions would be expected to play a role in its crystal packing. These could include dipole-dipole interactions arising from the polar C-F and C≡N bonds, as well as π-stacking interactions between the aromatic rings.
In the crystal structure of 4-amino-3,5-difluorobenzonitrile, the molecules are connected by N—H⋯N, N—H⋯F, and C—H⋯F hydrogen bonds, in addition to π-stacking interactions nih.gov. For this compound, while classical hydrogen bonding would be absent, weaker C-H···N and C-H···F interactions, as well as interactions involving the sulfur atom, would likely be significant in dictating the supramolecular architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the nature and arrangement of chromophores. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, offering insights into its excited state properties.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The benzonitrile (B105546) moiety itself is a chromophore, and its absorption characteristics will be modified by the presence of the two fluorine atoms and the methylsulfanyl group. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. Computational studies on related molecules like 3,5-dichlorobenzonitrile have been used to analyze their UV-Vis spectra, confirming charge transfer within the molecules nih.gov.
Fluorescence in molecules like this compound would depend on the efficiency of radiative decay from the excited state back to the ground state. The presence of heavy atoms like sulfur can sometimes quench fluorescence through enhanced intersystem crossing. However, many benzonitrile derivatives are known to be fluorescent nih.gov. Experimental studies would be necessary to determine the specific absorption and emission properties of this compound and to calculate key parameters such as the Stokes shift, which is the difference between the absorption and emission maxima.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-amino-3,5-difluorobenzonitrile |
| 3,5-difluorobenzonitrile |
| 3,5-dichloro-4-methylsulfanylbenzonitrile |
| 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure of molecules.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometric optimization. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the geometry of 3,5-Difluoro-4-methylsulfanylbenzonitrile would be fully optimized to a minimum on the potential energy surface. This process yields key structural parameters.
Following optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and provides the theoretical vibrational spectra (infrared and Raman). These calculated frequencies can be compared with experimental data if available.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and would be the result of actual DFT calculations.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-CN | ~1.45 Å |
| C-S | ~1.78 Å | |
| S-CH₃ | ~1.82 Å | |
| C-F | ~1.35 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | F-C-C | ~118° - 121° |
| C-S-C | ~105° | |
| C-C-CN | ~120° |
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the electronegative fluorine and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and would be the result of actual DFT calculations.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer interactions between filled and vacant orbitals, which can indicate the strength of intramolecular interactions, such as hyperconjugation.
Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. This helps in understanding the electrostatic nature of the atoms and their tendency to interact with other charged species.
Table 3: Hypothetical Mulliken Atomic Charges for this compound (Note: This data is illustrative and would be the result of actual DFT calculations.)
| Atom | Charge (a.u.) |
| S | +0.15 |
| F | -0.25 |
| N | -0.30 |
| C (of CN) | +0.10 |
Quantum Chemical Modeling of Reactivity
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions.
By mapping the potential energy surface, computational methods can elucidate the step-by-step pathway of a chemical reaction. This includes identifying intermediates and calculating the activation energies (energy barriers) for each step. For instance, the nucleophilic aromatic substitution on this compound could be modeled to determine the most likely reaction pathway and the energy required for the reaction to proceed.
A transition state is the highest energy point along the reaction coordinate between reactants and products. Its structure is crucial for understanding the mechanism of a reaction. Computational methods can locate and characterize these transient structures. A transition state is confirmed by vibrational frequency analysis, which shows exactly one imaginary frequency corresponding to the motion along the reaction path.
Analysis of Non-Covalent Interactions
The study of non-covalent interactions (NCIs) is crucial for understanding the molecular recognition, crystal packing, and biological activity of a compound. These interactions, although weaker than covalent bonds, collectively govern the three-dimensional architecture of molecular systems. For this compound, a detailed analysis of NCIs would reveal the nature and strength of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Reduced Density Gradient (RDG) analysis are powerful tools for visualizing and quantifying these weak interactions. While specific research articles detailing these analyses for this compound are not publicly available at this time, we can anticipate the types of interactions that would be significant. The fluorine atoms, being highly electronegative, could participate in halogen bonding and hydrogen bonding as acceptors. The nitrile group is also a potential hydrogen bond acceptor. The sulfur atom in the methylsulfanyl group can act as a Lewis base, and the aromatic ring can engage in π-stacking interactions.
A hypothetical NCI analysis would likely identify critical points between atoms, characterizing the type and strength of the interactions. The resulting visualization would show surfaces corresponding to different types of non-covalent contacts within the molecule and between molecules.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. For a molecule like this compound, MD simulations can explore the rotational freedom around the C-S bond of the methylsulfanyl group and any potential puckering of the benzene (B151609) ring.
An MD simulation would be set up by defining a force field that describes the potential energy of the system. The simulation would then solve Newton's equations of motion for all atoms, tracking their trajectories over a specified period. The resulting data can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.
The conformational landscape of this compound, as revealed by MD simulations, would be crucial for structure-based drug design if this compound were to be investigated as a potential therapeutic agent. While specific MD simulation studies on this compound are not currently in the public domain, the methodology remains a vital tool for its theoretical characterization.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Fluorinated Building Block
The presence of multiple reactive sites on the aromatic ring of 3,5-Difluoro-4-methylsulfanylbenzonitrile makes it an attractive precursor for the synthesis of a variety of complex organic molecules. The fluorine atoms enhance the electrophilicity of the aromatic ring and can influence the regioselectivity of reactions, while the nitrile and methylsulfanyl groups offer handles for further functionalization and cyclization reactions.
Precursor for Bicyclic Heterocycles and Complex Scaffolds
While direct examples of the use of this compound in the synthesis of bicyclic heterocycles are not extensively documented, its structure suggests significant potential for such applications. The nitrile group is a key functional group in the synthesis of various nitrogen-containing heterocycles. For instance, the synthesis of quinazolines, a class of bicyclic heterocycles with a wide range of biological activities, often involves the cyclization of anthranilonitrile (2-aminobenzonitrile) derivatives. nih.govorganic-chemistry.org Although this compound lacks the ortho-amino group necessary for direct conversion to a quinazoline, it can be envisioned as a precursor that undergoes amination prior to cyclization.
Furthermore, the nitrile group can participate in the formation of larger, more complex scaffolds such as phthalocyanines. Phthalocyanines are large, aromatic macrocycles that are typically synthesized from phthalonitrile (B49051) precursors. umich.eduumich.eduresearchgate.netsemanticscholar.org The cyclotetramerization of substituted phthalonitriles in the presence of a metal salt can lead to the formation of metallated phthalocyanine (B1677752) complexes. umich.edu While the starting material in this case is a benzonitrile (B105546), its conversion to a phthalonitrile derivative would be a necessary prerequisite for its use in phthalocyanine synthesis. The presence of the fluoro and methylsulfanyl substituents on the resulting phthalocyanine core would be expected to influence its electronic properties, solubility, and aggregation behavior. beilstein-journals.org
The methylsulfanyl group can also play a role in the construction of sulfur-containing heterocycles. For example, benzothiophenes can be synthesized through various methods, including the cyclization of precursors containing both a benzene (B151609) ring and a sulfur-containing side chain. organic-chemistry.org The this compound scaffold could potentially be elaborated to include a suitable functional group ortho to the methylsulfanyl group that could then undergo intramolecular cyclization to form a substituted benzothiophene.
Integration into Polyfunctionalized Aromatic Compounds
The synthesis of polysubstituted benzenes is a fundamental aspect of organic chemistry, allowing for the fine-tuning of molecular properties for various applications. libretexts.orgpressbooks.pub this compound serves as an excellent starting point for the preparation of highly functionalized aromatic compounds. The existing substituents direct the position of subsequent electrophilic or nucleophilic aromatic substitution reactions.
The fluorine atoms and the nitrile group are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, they direct incoming electrophiles to specific positions. Conversely, the methylsulfanyl group is an ortho-, para-directing group. The interplay of these directing effects can be exploited to achieve regioselective functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnsf.govbeilstein-journals.orguwindsor.cayoutube.com While the fluorine atoms on the ring are generally unreactive in these couplings, the potential introduction of a halide (e.g., bromine or iodine) ortho to one of the existing functional groups would provide a handle for Suzuki, Stille, or other cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, leading to a diverse array of polyfunctionalized aromatic compounds.
Utilization in Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the nitrile group can act as a DMG, its reactivity towards organolithium reagents can sometimes be a limiting factor. However, the sulfur atom in the methylsulfanyl group could potentially serve as a directing group, although this is less common.
A more plausible strategy would involve the oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone, which are known to be effective DMGs. Subsequent treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium would lead to deprotonation at the ortho position (C2 or C6), creating a nucleophilic site for the introduction of various electrophiles. This approach would allow for the precise installation of additional functional groups on the aromatic ring, further expanding the synthetic utility of this building block. In some cases, careful control of reaction conditions, such as low temperatures, is crucial to prevent unwanted side reactions like benzyne (B1209423) formation when a competent leaving group is present. nih.gov
Development of Novel Fluorinated Organic Materials
The incorporation of fluorine atoms into organic materials can lead to significant improvements in their properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net this compound is a promising candidate for the development of novel fluorinated organic materials due to its unique combination of functional groups.
Precursors for Polymeric Materials
Fluorinated polymers, such as fluorinated polyimides and poly(arylene ether)s, are known for their high performance in demanding applications. researchgate.netmdpi.comdtic.milrsc.org These materials often exhibit low dielectric constants, high thermal stability, and good processability. The nitrile group in this compound can be a precursor to other functional groups, such as carboxylic acids or amines, which are common monomers for the synthesis of high-performance polymers like polyamides and polyimides.
For instance, hydrolysis of the nitrile group would yield a carboxylic acid, which could then be used as a monomer in polycondensation reactions. Alternatively, reduction of the nitrile would provide an aminomethyl group. The presence of the difluoro and methylsulfanyl functionalities on the polymer backbone would be expected to impart desirable properties. The fluorine atoms can lower the dielectric constant and increase thermal stability, while the sulfur atom can enhance refractive index and potentially introduce specific intermolecular interactions. The development of fluorinated benzothiadiazole-based conjugated polymers has shown great promise in the field of organic solar cells, highlighting the potential of incorporating fluorinated, heteroatom-containing building blocks into polymeric structures. nih.govnih.gov
Components in Advanced Functional Materials
The unique electronic properties of this compound make it an interesting component for advanced functional materials, such as those used in organic electronics and liquid crystals. The combination of electron-withdrawing fluorine atoms and a nitrile group with a more electron-donating methylsulfanyl group creates a push-pull electronic structure, which can be beneficial for applications requiring specific optical or electronic properties.
Synthetic Utility in Multi-Step Organic Synthesis
The strategic placement of reactive sites on the benzene ring of this compound makes it a useful precursor in the construction of polysubstituted aromatic compounds. Organic chemists leverage this intermediate for the synthesis of targeted molecules, particularly in the development of novel agrochemicals and pharmaceuticals. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final products, a desirable feature in drug discovery.
A notable application of this compound is as a key intermediate in the synthesis of complex heterocyclic structures. For instance, it is utilized in the preparation of certain pyrazole (B372694) derivatives, which are a class of compounds extensively researched for their biological activities.
One documented synthetic route involves the transformation of this compound into a hydrazine (B178648) derivative, which then serves as a precursor for building a pyrazole ring. This multi-step process highlights the utility of the starting material in creating highly functionalized molecules. The initial step often involves the conversion of the methylsulfanyl group or substitution at another position on the ring to introduce a hydrazine or a hydrazine-like functional group. This new intermediate can then undergo cyclization reactions with appropriate partners to form the desired heterocyclic system.
While detailed public-domain research on extensive multi-step syntheses starting from this compound is limited, its structural similarity to other difluorobenzonitrile derivatives used in the synthesis of bioactive molecules suggests its potential in a variety of synthetic applications.
Table of Reaction Intermediates and Products:
| Compound Name | Structure | Role in Synthesis |
| This compound | Starting Material | |
| 3,5-Difluoro-4-hydrazinylbenzonitrile | Intermediate | |
| Substituted Pyrazole Derivative | Final Product Class |
Future Research Directions and Emerging Trends
Sustainable Synthetic Routes and Green Chemistry Principles
The chemical industry's growing emphasis on environmental stewardship necessitates the development of sustainable synthetic methodologies. Future research into the synthesis of 3,5-Difluoro-4-methylsulfanylbenzonitrile will likely prioritize the integration of green chemistry principles. skpharmteco.comwjpmr.com Key areas of focus will include the use of less hazardous reagents, the development of catalytic processes to replace stoichiometric reagents, and the minimization of waste through high atom economy reactions. wjpmr.com
One promising approach involves the exploration of ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.net These compounds can offer benefits such as simplified product separation and the elimination of volatile organic solvents. rsc.orgresearchgate.net Additionally, research into flow chemistry for the synthesis of fluorinated aromatic compounds could lead to safer and more efficient manufacturing processes. The development of greener routes to benzonitriles, in general, has seen success with methods that avoid harsh reagents and lengthy reaction times, which could be adapted for this specific molecule. rsc.orgresearchgate.net
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Designing synthetic pathways with high atom economy to minimize byproducts. |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or recyclable ionic liquids as reaction media. rsc.orgresearchgate.net |
| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the aromatic ring. |
| Reduce Derivatives | Developing one-pot syntheses to avoid protection/deprotection steps. |
Chemo- and Regioselective Functionalization Strategies
The distinct electronic nature of the substituents on the this compound ring offers a platform for investigating selective chemical transformations. Future research will likely focus on exploiting these differences to achieve high chemo- and regioselectivity. For instance, the methylsulfanyl group is susceptible to oxidation, which could be selectively performed in the presence of the fluoro and nitrile functionalities. acs.org
Furthermore, the fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, while the nitrile group can be a target for nucleophilic addition or hydrolysis. The development of catalytic systems that can differentiate between these reactive sites will be a significant area of investigation. An efficient method for the synthesis of functionalized benzylic thioethers has been developed, showcasing the potential for selective reactions involving the sulfur moiety. nih.gov
| Functional Group | Potential Selective Transformation |
| Nitrile (-CN) | Selective hydrolysis to carboxylic acid or amide; Reduction to amine. |
| Thioether (-SCH₃) | Selective oxidation to sulfoxide (B87167) or sulfone; C-S bond cleavage/functionalization. acs.org |
| Fluorine (-F) | Nucleophilic aromatic substitution (SNAᵣ) at the ortho and para positions. |
| Aromatic Ring | Electrophilic aromatic substitution directed by the existing substituents. |
Exploration of Novel Reactivity Patterns
The unique electronic architecture of this compound may give rise to novel and unexpected reactivity. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating, yet polarizable, methylsulfanyl group could lead to unusual reaction pathways. masterorganicchemistry.com Thioethers are known to be effective precursors for carbon-centered radicals, which could open up avenues for novel C-C and C-heteroatom bond formations. rsc.org
Theoretical studies, such as the calculation of molecular electrostatic potential and Hirshfeld charges, could be employed to predict and rationalize the reactivity of different sites on the molecule in various chemical environments. acs.org Experimental investigations into its behavior under photochemical, electrochemical, or high-pressure conditions could also unveil unprecedented transformations.
Development of Derivatization Strategies for Advanced Materials
The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials. The nitrile group can be converted into a variety of other functionalities, such as amines or carboxylic acids, which can then be used as monomers for polymerization. nih.govresearchgate.net The presence of the thioether and fluorine atoms could impart desirable properties to the resulting polymers, such as high refractive index, thermal stability, or specific optoelectronic characteristics.
Aromatic thioethers have been investigated as novel luminophores exhibiting aggregation-induced emission, suggesting that derivatives of this compound could find applications in organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov Derivatization strategies could focus on introducing chromophores or fluorophores to create new dyes or fluorescent probes. nih.govresearchgate.net The development of multi-functional derivatization schemes could allow for the creation of complex molecules for applications in metabolomics or drug discovery. nih.govrsc.org
| Potential Application | Relevant Derivatization Strategy |
| Organic Electronics | Polymerization via the nitrile group or coupling reactions at the aromatic ring. |
| Luminescent Materials | Introduction of extended π-systems to enhance aggregation-induced emission. nih.gov |
| Specialty Polymers | Copolymerization with other monomers to tune properties like thermal stability and processability. |
| Chemical Sensors | Functionalization with receptor units that exhibit a change in fluorescence upon binding to an analyte. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
